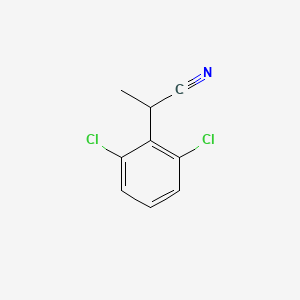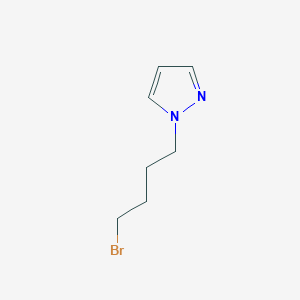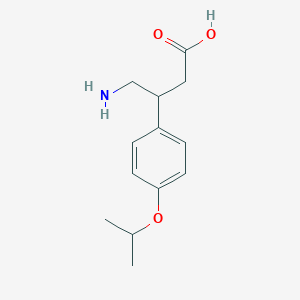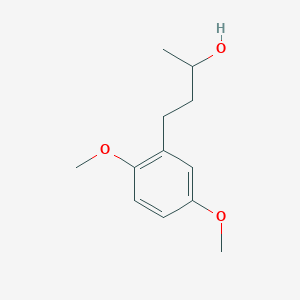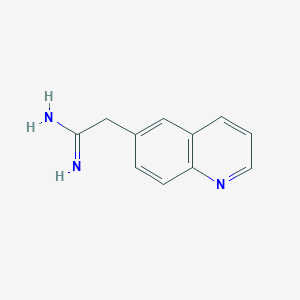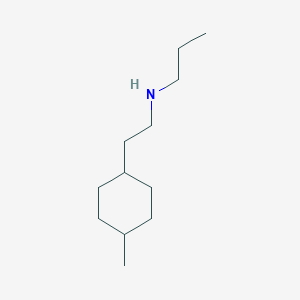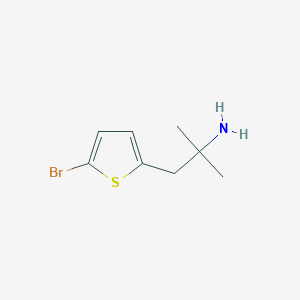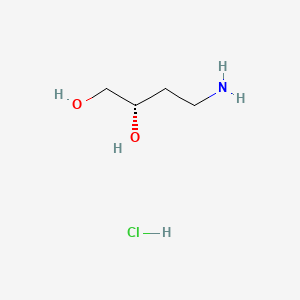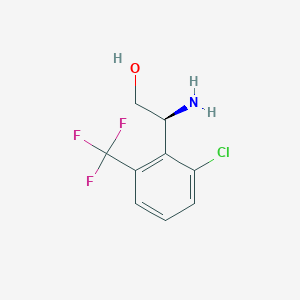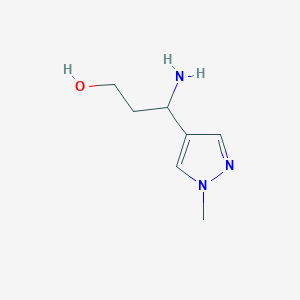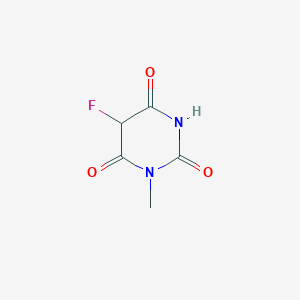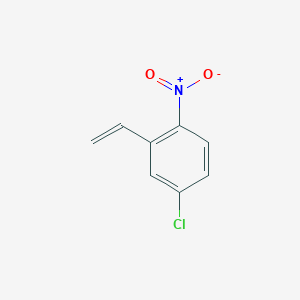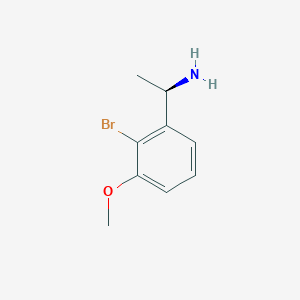
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine: is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 2-bromo-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2-bromo-3-methoxybenzaldehyde is converted to the corresponding amine via reductive amination. This involves the reaction with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide ions, to form corresponding phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Imines or nitriles.
Reduction: De-brominated amine.
Substitution: Phenols or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving aromatic amines.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic amine moiety. The bromine and methoxy groups may also play a role in modulating its activity by influencing its electronic properties and binding affinity.
Comparación Con Compuestos Similares
(1R)-1-(2-chloro-3-methoxyphenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(1R)-1-(2-bromo-3-hydroxyphenyl)ethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness:
- The presence of the bromine atom and methoxy group in (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
Clave InChI |
PJNNDJJABOHHNT-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)OC)Br)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)OC)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


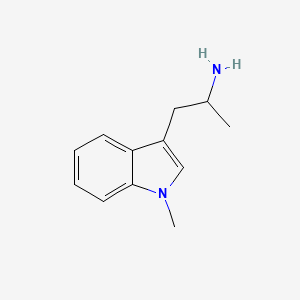
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
